molecular formula C19H13P B14714786 Acridophosphine,10-phenyl- CAS No. 20995-81-7

Acridophosphine,10-phenyl-

Cat. No.: B14714786
CAS No.: 20995-81-7
M. Wt: 272.3 g/mol
InChI Key: JCOCJFGKIFRHKB-UHFFFAOYSA-N
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Description

Acridophosphine,10-phenyl- is a compound that belongs to the class of tertiary phosphines These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups Acridophosphine,10-phenyl- is notable for its unique structure, which includes an acridine moiety bonded to a phenyl group through a phosphorus atom

Preparation Methods

The synthesis of Acridophosphine,10-phenyl- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For instance, the reaction of phenylmagnesium bromide with chlorophosphine can yield Acridophosphine,10-phenyl- under controlled conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Acridophosphine,10-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Acridophosphine,10-phenyl- can participate in substitution reactions where the phosphorus atom is replaced by other groups. This is typically achieved using halogenating agents like bromine or chlorine.

    Complexation: The compound can form complexes with transition metals, which are useful in catalysis.

Scientific Research Applications

Acridophosphine,10-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acridophosphine,10-phenyl- involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates, thereby promoting bond formation and cleavage .

Comparison with Similar Compounds

Acridophosphine,10-phenyl- can be compared with other tertiary phosphines such as:

Acridophosphine,10-phenyl- stands out due to its unique structure, which combines the properties of both acridine and phenyl groups, making it a versatile compound in various applications.

Properties

CAS No.

20995-81-7

Molecular Formula

C19H13P

Molecular Weight

272.3 g/mol

IUPAC Name

10-phenylacridophosphine

InChI

InChI=1S/C19H13P/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H

InChI Key

JCOCJFGKIFRHKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=PC4=CC=CC=C42

Origin of Product

United States

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